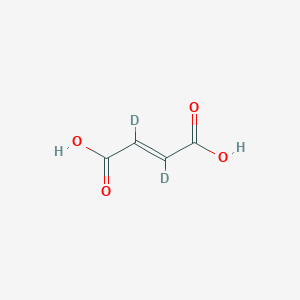

Fumaric acid-2,3-d2

Descripción general

Descripción

Synthesis Analysis

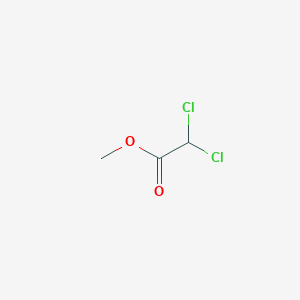

The synthesis of fumaric acid derivatives involves hydrothermal reactions and can be tailored to produce specific isotopic labeling, such as Fumaric acid-2,3-d2. One method described involves a two-step synthesis from radioactive potassium cyanide and methyl 2-chloroacrylate, yielding fumaric acid-1-14C with significant yields, demonstrating the versatility of fumaric acid synthesis techniques (Rutner & Rapun, 1973).

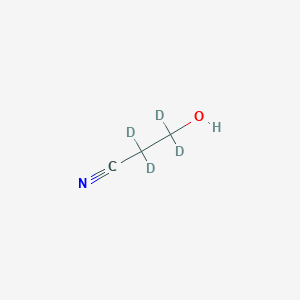

Molecular Structure Analysis

The molecular structure of fumaric acid has been thoroughly investigated, revealing it can exist in multiple stable conformations. Advanced techniques such as gas phase electron diffraction (GED) and quantum-chemical studies have identified several stable conformers of fumaric acid, underscoring the complexity of its molecular structure (Vogt, Abaev, & Karasev, 2011).

Chemical Reactions and Properties

Fumaric acid participates in a variety of chemical reactions, forming coordination polymers with metals such as neodymium(III) and exhibiting properties significant for materials science. These reactions highlight the versatile coordination chemistry of fumaric acid, leading to materials with potential luminescent properties (Xia Li & Y. Zou, 2006).

Physical Properties Analysis

The physical properties of fumaric acid, including its crystal structure and phase behavior, have been extensively studied. Investigations into its crystallization and the deformation of its carboxyl group upon crystallization provide insights into the solid-state characteristics of fumaric acid and its derivatives (Derissen, 1977).

Chemical Properties Analysis

Fumaric acid's chemical properties, such as its reactivity with various organic and inorganic compounds, formation of salts and co-crystals with N-heterocyclic compounds, and its role in coordination polymers, have been detailed in the literature. These studies underscore fumaric acid's utility as a versatile building block in supramolecular chemistry (Bowes et al., 2003).

Aplicaciones Científicas De Investigación

Treatment for Multiple Sclerosis and Psoriasis :

- Fumaric acid esters (FAE), including derivatives like dimethyl fumarate (DMF), have demonstrated immunomodulatory effects. They are used in treating multiple sclerosis (MS) and psoriasis. Clinical studies have shown a reduction in peripheral CD4+- and CD8+-T-lymphocytes due to the ability of FAE to induce apoptosis (Moharregh-Khiabani et al., 2009).

- DMF has been approved for managing relapsing forms of MS due to its anti-inflammatory properties and potential neuroprotective and myelin-protective mechanisms (Dubey et al., 2015).

Pharmacokinetics and Mechanism of Action :

- The pharmacokinetics of fumaric acid esters, particularly DMF, is a growing area of interest. DMF is plasma-membrane permeable and is rapidly metabolized into monomethylfumarate (MMF) in vivo, affecting many cell types (Mrowietz et al., 2018).

Biotechnological Production :

- Fumaric acid is a platform chemical with applications in bio-based chemical and polymer production. The morphology of fungal cells like Rhizopus arrhizus is crucial in fumaric acid production via fermentation (Papadaki et al., 2017).

- Metabolic engineering strategies have been employed to enhance fumaric acid biosynthesis from glucose, for example, by overexpressing genes like pyc and pepc in Rhizopus oryzae (Zhang et al., 2012).

Role in Plant Metabolism :

- Fumaric acid plays a significant role in plant metabolism. It can accumulate in plants like Arabidopsis thaliana, often exceeding the levels of starch and soluble sugars. It is involved in the production of energy, carbon skeletons, and possibly in the transport of fixed carbon (Chia et al., 2000).

Food and Chemical Industries :

- Fumaric acid is used as a food additive and in the production of synthetic resins. It is produced both chemically and biologically, with a trend towards sustainable and environmental-friendly production methods (Ilica et al., 2018).

- Fumaric acid production from renewable resources like food waste has been explored, which could significantly reduce raw material costs (Liu et al., 2016).

Potential in Tissue Engineering and Drug Delivery :

- Fumaric acid esters are considered as matrix ingredients in biodegradable scaffolds for tissue engineering and as components in drug delivery vehicles (Das et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-2,3-dideuteriobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-FBBQFRKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480197 | |

| Record name | Fumaric acid-2,3-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumaric acid-2,3-d2 | |

CAS RN |

24461-32-3 | |

| Record name | Fumaric acid-2,3-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24461-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

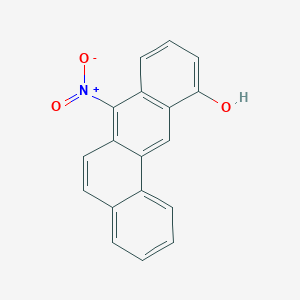

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

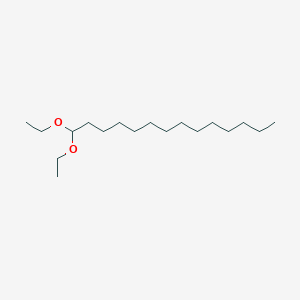

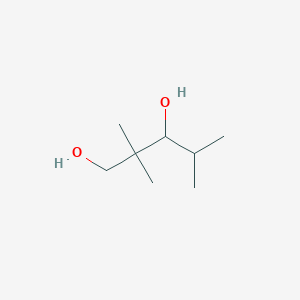

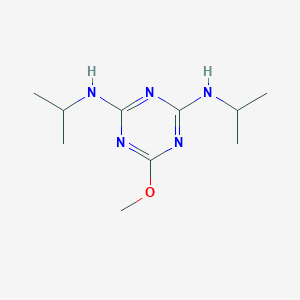

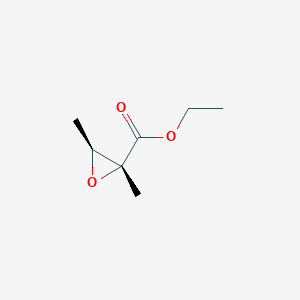

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)